molecular formula C14H21NO4 B15362251 (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B15362251
M. Wt: 267.32 g/mol
InChI Key: WAFGLALEQUIWTM-OUAUKWLOSA-N
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Description

(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.

    Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. These reactions often involve the use of strong bases or acids to facilitate ring closure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Functional Group Modifications: Additional functional groups, such as the methylene and carboxylic acid groups, are introduced through various organic reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural resemblance to certain natural products.

Medicine

Medically, derivatives of this compound are explored for their potential as therapeutic agents. The Boc protecting group is particularly useful in the synthesis of peptide-based drugs, where it protects amine groups during the synthesis process.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an amine group that can participate in further chemical reactions. This property is particularly useful in peptide synthesis, where the compound acts as a protected intermediate.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure but lacks the methylene group.

    (1R,3R,4S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure with a methyl group instead of a methylene group.

Uniqueness

The presence of the methylene group in (1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid distinguishes it from other similar compounds. This functional group provides additional reactivity, allowing for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(1R,3R,4S)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m1/s1

InChI Key

WAFGLALEQUIWTM-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)C(=C)C2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2

Origin of Product

United States

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